

Physicochemical properties of (R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

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Compound of Interest

Compound Name:	(R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride
Cat. No.:	B1451440

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An In-depth Technical Guide to the Physicochemical Properties of **(R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride**

Introduction

(R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride is a chiral, non-proteinogenic β -amino acid derivative that has garnered significant attention within the scientific community. As a versatile chemical building block, it serves as a crucial precursor in the synthesis of unnatural amino acids (UAs), novel peptides, and pharmacologically active molecules.^{[1][2]} Its distinct structure, featuring a stereochemically defined center and a functionalized aromatic ring, makes it an invaluable asset for researchers, medicinal chemists, and drug development professionals. The hydrochloride salt form enhances its aqueous solubility, a critical factor for many biological and chemical applications.^[3]

This guide provides a comprehensive analysis of the core physicochemical properties of **(R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride**. It is designed to equip researchers and scientists with the technical data and field-proven insights necessary to effectively utilize this compound in complex synthetic pathways and innovative drug discovery programs. We will delve into its chemical identity, spectroscopic profile, analytical methodologies, and applications, explaining the causality behind experimental choices to ensure a robust understanding of its behavior and potential.

Chemical Identity and Molecular Structure

The fundamental identity of a compound is the bedrock of its scientific application. The precise arrangement of atoms and their connectivity dictate its reactivity, interactions, and overall utility. **(R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride** is defined by a butanoic acid backbone with an amine group at the β -position (C3) and a 4-bromophenyl group attached to C4. The "(R)" designation specifies the absolute stereochemistry at the chiral center (C3).

Caption: 2D Structure of **(R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride**.

Table 1: Chemical Identifiers

Identifier	Value	Reference
IUPAC Name	(3R)-3-amino-4-(4-bromophenyl)butanoic acid;hydrochloride	[4]
CAS Number	331763-73-6	[4][5]
Molecular Formula	C ₁₀ H ₁₃ BrClNO ₂	[4]
Molecular Weight	294.57 g/mol	[4]
Canonical SMILES	C1=CC(=CC=C1C--INVALID-LINK--N)Br.Cl	[4]
InChIKey	QMUGXLUXLGZZSC-SBSPUUUFOSA-N	[4]

Core Physicochemical Properties

The physical and chemical properties of a molecule are paramount for its application, influencing everything from reaction kinetics to formulation and bioavailability. The presence of the hydrophilic amino and carboxyl groups (as the hydrochloride salt) and the lipophilic bromophenyl moiety imparts an amphipathic character to the molecule.

Table 2: Summary of Physicochemical Data

Property	Value / Description	Significance in Application
Appearance	Crystalline solid. [6] [7]	Affects handling, formulation (e.g., for solid dosage forms), and dissolution rates.
Solubility	The hydrochloride salt form enhances solubility in aqueous solutions. [3]	Crucial for use in biological assays, aqueous-phase reactions, and developing parenteral formulations.
Chirality	Contains one stereocenter at the C3 position with (R)- configuration.	The specific stereoisomer is critical for biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles.
Reactivity	The bromine atom on the phenyl ring serves as a reactive handle for post-synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). [1] [8]	Allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies in drug discovery.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential to confirm the identity, purity, and structure of the compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural elucidation in organic chemistry. While specific spectral data is cataloged by suppliers, the expected ^1H and ^{13}C NMR spectra can be predicted based on the molecular structure.[\[9\]](#)

- ^1H NMR: Would exhibit characteristic signals for the aromatic protons on the bromophenyl ring, the diastereotopic protons of the CH_2 group adjacent to the ring, the methine proton at

the chiral center, and the diastereotopic protons of the CH_2 group adjacent to the carboxyl group.

- ^{13}C NMR: Would show distinct resonances for the four unique carbons of the bromophenyl ring, the aliphatic carbons of the butanoic acid chain, and the carbonyl carbon of the carboxylic acid.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight and fragmentation pattern. For this compound, an exact mass can be determined.^[4] Techniques like electrospray ionization (ESI) would likely show a prominent peak for the protonated molecular ion of the free base $[\text{M}+\text{H}]^+$ at m/z corresponding to $\text{C}_{10}\text{H}_{12}\text{BrNO}_2$. The isotopic pattern created by the presence of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) would be a key diagnostic feature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.^[9] The IR spectrum of **(R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride** is expected to display characteristic absorption bands:

- $\sim 3000\text{-}2500\text{ cm}^{-1}$ (broad): O-H stretch of the carboxylic acid and N-H stretch of the ammonium salt.
- $\sim 1710\text{ cm}^{-1}$: C=O stretch of the carboxylic acid.
- $\sim 1600\text{ cm}^{-1}$ and $\sim 1500\text{ cm}^{-1}$: C=C stretching vibrations of the aromatic ring.
- $\sim 1100\text{-}1000\text{ cm}^{-1}$: C-N stretching.
- $\sim 600\text{-}500\text{ cm}^{-1}$: C-Br stretching.

Chiral High-Performance Liquid Chromatography (HPLC)

For a chiral molecule intended for pharmaceutical use, establishing enantiomeric purity is a critical quality control step.^[10] Chiral HPLC is the gold standard for separating and quantifying

enantiomers.

The development of a robust chiral separation method is a self-validating system for assessing purity. The choice of chiral stationary phase (CSP) is paramount. For β -amino acids like the target compound, donor-acceptor (Pirkle-type) columns are often effective.

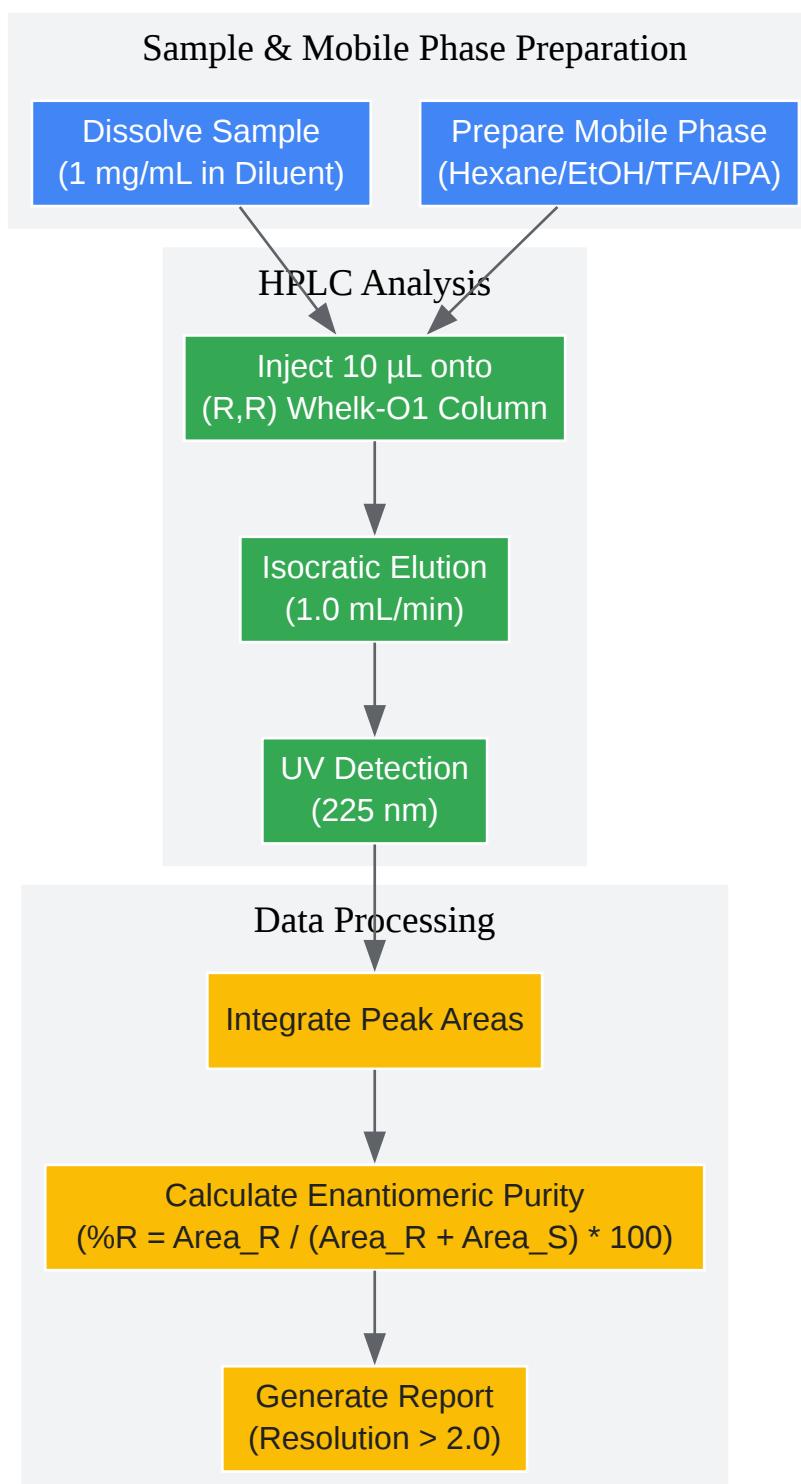
Experimental Protocol: Enantiomeric Purity Assessment by Chiral HPLC

The following protocol is a representative methodology for determining the enantiomeric purity of (R)-3-Amino-4-(4-bromophenyl)butanoic acid. The causality behind the choice of a Pirkle-type column lies in its mechanism of action, which involves π - π interactions, hydrogen bonding, and dipole-dipole interactions to differentiate between the transient diastereomeric complexes formed by the two enantiomers. The acidic and basic additives in the mobile phase are crucial for sharpening peaks and improving resolution by controlling the ionization state of the analyte.

Methodology:

- Column Selection: (R,R) Whelk-O1 chiral stationary phase. This column is known for its broad applicability in separating various racemates, including β -amino acids.
- Mobile Phase Preparation: A mixture of n-hexane, ethanol, trifluoroacetic acid (TFA), and isopropylamine (e.g., 95:5:0.1:0.025 v/v/v/v).
 - Rationale: n-Hexane serves as the weak, nonpolar solvent, while ethanol acts as the polar modifier to control retention. TFA and isopropylamine are additives that improve peak shape and selectivity by interacting with the analyte and stationary phase.
- Sample Preparation: Dissolve the sample in the diluent (e.g., Ethanol:TFA 100:1) to a concentration of approximately 1.0 mg/mL.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L

- Detection: UV at 225 nm
- Column Temperature: Ambient or controlled (e.g., 25 °C) for reproducibility.
- Data Analysis: The enantiomeric purity is calculated from the peak areas of the (R)- and (S)-enantiomers in the chromatogram. The system is deemed suitable if the resolution between the two peaks is greater than 2.0.



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Caption: Workflow for Chiral HPLC Analysis.

Applications in Synthesis and Drug Development

The utility of **(R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride** stems from its unique structural features, which make it a valuable intermediate in several advanced applications.

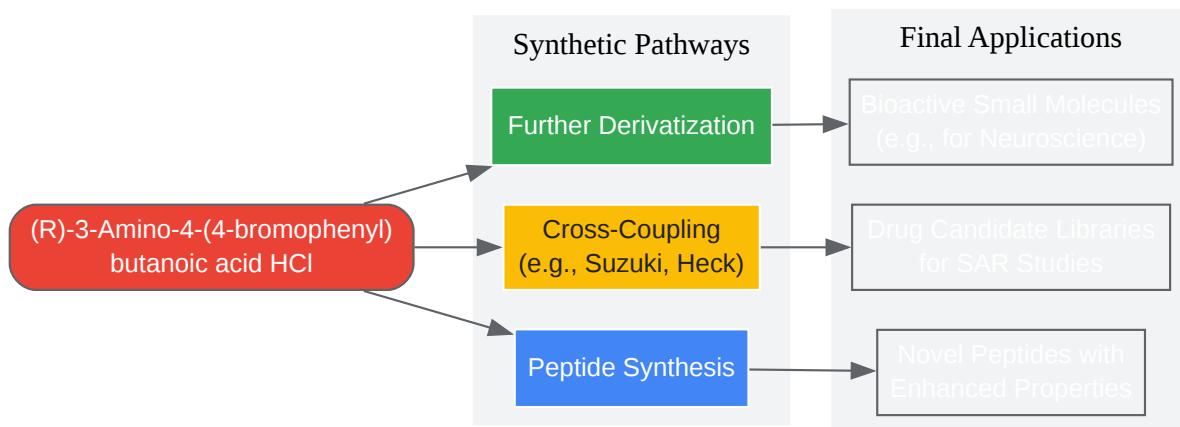
Unnatural Amino Acid (UAA) Synthesis

Incorporating UAAs into peptides can confer novel properties, such as enhanced stability against enzymatic degradation or altered binding affinities.^[1] This compound is a prime precursor for such syntheses. The chiral center ensures correct stereochemical integration, while the bromophenyl ring allows for post-synthetic modifications to introduce diverse functionalities.^[1]

Pharmaceutical Intermediate and Medicinal Chemistry

This molecule serves as a key building block in the synthesis of complex pharmaceutical agents.^[2] Its structure is analogous to that of Baclofen [3-(4-chlorophenyl)-4-aminobutyric acid], a known GABA-B receptor agonist used as a muscle relaxant.^[11] This similarity makes it and its derivatives prime candidates for neuroscience research and the development of therapies for neurological disorders.^{[2][3]}

The bromine atom is a particularly powerful tool for medicinal chemists. It acts as a synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of new carbon-carbon or carbon-heteroatom bonds.^[8] This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.



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Caption: Synthetic Utility and Application Pathways.

Safety and Handling

As with any chemical reagent, proper handling is essential. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

- **Hazards:** Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).^[4]
- **Storage:** It should be stored sealed in a dry place at ambient room temperature.^[12]
- **Handling:** Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

(R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride is more than a simple chemical; it is a sophisticated tool for innovation. Its well-defined stereochemistry, coupled with the versatile reactivity of the bromophenyl group, provides a robust platform for advanced

chemical synthesis. This guide has detailed its core physicochemical properties, provided validated analytical methodologies, and contextualized its importance in pharmaceutical and materials science. For researchers and drug development professionals, a thorough understanding of these characteristics is the first step toward unlocking the full potential of this valuable molecular building block, paving the way for the discovery of next-generation therapeutics and novel materials.

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